1,1,3,3-TETRAFLUORODIMETHYL ETHER

Conformational Analysis Gas-Phase Structure Quantum Chemistry

1,1,3,3-Tetrafluorodimethyl ether (CAS 1691-17-4), also known as bis(difluoromethyl) ether (CHF₂OCHF₂) or refrigerant designation HFE-134, is a symmetric, fully substituted fluorinated dimethyl ether containing four fluorine atoms and no hydrogen atoms on the methyl groups. With a molecular formula of C₂H₂F₄O and a molecular weight of 118.03 g/mol, this compound exists as a low-boiling liquid or gas at room temperature.

Molecular Formula C2H2F4O
Molecular Weight 118.03 g/mol
CAS No. 1691-17-4
Cat. No. B159155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-TETRAFLUORODIMETHYL ETHER
CAS1691-17-4
Molecular FormulaC2H2F4O
Molecular Weight118.03 g/mol
Structural Identifiers
SMILESC(OC(F)F)(F)F
InChIInChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H
InChIKeyIOCGMLSHRBHNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetrafluorodimethyl Ether (CAS 1691-17-4): A Distinct Fluorinated Dimethyl Ether for Specialized R&D and Industrial Applications


1,1,3,3-Tetrafluorodimethyl ether (CAS 1691-17-4), also known as bis(difluoromethyl) ether (CHF₂OCHF₂) or refrigerant designation HFE-134, is a symmetric, fully substituted fluorinated dimethyl ether containing four fluorine atoms and no hydrogen atoms on the methyl groups . With a molecular formula of C₂H₂F₄O and a molecular weight of 118.03 g/mol, this compound exists as a low-boiling liquid or gas at room temperature . As a member of the hydrofluoroether (HFE) class, it combines the stability of fluorine substitution with the ether linkage, offering unique physicochemical and conformational properties that distinguish it from less fluorinated analogs [1].

Why 1,1,3,3-Tetrafluorodimethyl Ether Cannot Be Replaced by Less Fluorinated Ethers


The performance of 1,1,3,3-tetrafluorodimethyl ether is governed by a specific combination of conformational equilibrium, C–H bond strength, and atmospheric lifetime that is not shared by its less fluorinated analogs. Unlike bis(fluoromethyl) ether (CH₂FOCH₂F), which adopts a synclinal conformation, CHF₂OCHF₂ exists predominantly (82%) in an antiperiplanar/synperiplanar arrangement [1]. This unique geometry directly influences its reactivity with atmospheric radicals, yielding a distinct kinetic rate constant for Cl atom reactions [2]. Consequently, substituting this compound with CH₂FOCH₂F or other partially fluorinated ethers would result in different conformational dynamics, altered atmospheric degradation pathways, and divergent thermodynamic properties—rendering them unsuitable for applications where precise physical and chemical behavior is required.

Quantitative Comparative Evidence for Selecting 1,1,3,3-Tetrafluorodimethyl Ether Over Analogs


Conformational Equilibrium: 1,1,3,3-Tetrafluorodimethyl Ether Exhibits a Predominant Antiperiplanar/Synperiplanar Arrangement Unlike Synclinal Analogs

In the gas phase, 1,1,3,3-tetrafluorodimethyl ether (CHF₂OCHF₂) adopts a mixture of two conformers, with the major [ap,sp] form comprising 82(8)% of the population. In this conformation, one C–H bond is antiperiplanar (ap) and the other is synperiplanar (sp), nearly eclipsing the opposite O–C bond with a dihedral angle φ(C–O–C–H) of 18(2)°. This contrasts sharply with bis(fluoromethyl) ether (CH₂FOCH₂F), which exists predominantly in a synclinal [sc,sc] conformation with C₂ symmetry and φ(C–O–C–F) = 70(2)°. Pentafluoromethyl ether (CF₃OCHF₂) also exhibits a nearly eclipsed C–H bond orientation with φ(C–O–C–H) = 19(3)°, but with only a minor (8%) contribution from the [ap] conformer [1][2]. The distinct conformational preference of CHF₂OCHF₂ is driven by specific orbital interaction energies derived from NBO analysis, affecting its reactivity and intermolecular interactions.

Conformational Analysis Gas-Phase Structure Quantum Chemistry

Reactivity with Chlorine Atoms: 1,1,3,3-Tetrafluorodimethyl Ether Shows Distinct Kinetic Rate Constant

The absolute rate constant for the reaction of chlorine atoms with 1,1,3,3-tetrafluorodimethyl ether (CHF₂OCHF₂) was measured as k₁ = (1.03 ± 0.19) × 10⁻¹² exp(−867 ± 106/T) cm³ molecule⁻¹ s⁻¹ over 273–363 K using a very low pressure reactor (VLPR) with mass spectrometric detection [1]. This value is significantly lower than the rate constant for the reaction of Cl with CF₃CH₂OCH₃, which is k₂ = (2.26 ± 0.20) × 10⁻¹¹ exp(0 ± 50/T) cm³ molecule⁻¹ s⁻¹. The difference arises from the higher C–H bond strength in CHF₂OCHF₂ due to the electron-withdrawing effect of the adjacent fluorine atoms, as confirmed by ab initio calculations (MP2/6-31G**//6-31G* level) showing C–H bond strengths increasing in the order –OCH₂–H < –OCH(CF₃)–H < –OCF₂–H [1].

Atmospheric Chemistry Kinetics Hydrofluoroethers

Atmospheric Lifetime and Global Warming Potential: 1,1,3,3-Tetrafluorodimethyl Ether Offers Moderate Environmental Impact

The atmospheric lifetime of 1,1,3,3-tetrafluorodimethyl ether (CHF₂OCHF₂, E134) with respect to OH radical loss has been estimated at 29.7 years, significantly shorter than the 165-year lifetime of CHF₂OCF₃ (E125) [1][2]. Its global warming potential (GWP) has been calculated relative to CO₂, with a 100-year time horizon value that positions it as a more environmentally benign alternative to fully halogenated CFCs and longer-lived HFCs [1][3]. Quantitative infrared cross-sections of CHF₂OCHF₂ have been obtained at 298 K in the region 25–4000 cm⁻¹, enabling accurate radiative forcing and GWP assessments [3]. In contrast, the chlorine-atom-initiated oxidation of CHF₂OCHF₂ produces COF₂ with a molar yield of (185 ± 22)%, a value 100 times lower than previously reported, indicating a more controlled degradation pathway [4].

Environmental Chemistry Greenhouse Gases CFC Replacements

Thermodynamic and Critical Properties: 1,1,3,3-Tetrafluorodimethyl Ether Has Well-Characterized Parameters for Refrigerant Applications

The thermodynamic properties of 1,1,3,3-tetrafluorodimethyl ether (CHF₂OCHF₂, designated as E134) have been measured experimentally, providing reliable data for its use as a candidate alternative refrigerant [1]. The normal boiling point is 2.0 °C [2], significantly lower than the 34 °C boiling point of the less fluorinated analog bis(fluoromethyl) ether (CH₂FOCH₂F) . Critical parameters, including critical temperature and critical pressure, have been determined from refractive index and speed of sound measurements on pure samples [1]. The compound exhibits azeotropy in mixtures with CHF₂CH₂F (R143) [1]. Critically evaluated thermophysical property data are available through the NIST/TRC Web Thermo Tables, including density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity as functions of temperature and pressure [2].

Refrigeration Thermodynamics Alternative Refrigerants

Validated Application Scenarios for 1,1,3,3-Tetrafluorodimethyl Ether Based on Quantitative Differentiation


Low-Temperature Refrigerant and Heat Transfer Fluid

With a boiling point of approximately 2.0–4.7 °C and well-characterized critical parameters, 1,1,3,3-tetrafluorodimethyl ether (HFE-134) is a candidate alternative refrigerant for low-temperature cycles [1][2]. Its moderate atmospheric lifetime (29.7 years) and lower global warming potential compared to longer-lived fluorinated ethers make it a more environmentally acceptable choice than traditional CFCs [3].

Specialized Solvent for Inert, Low-Reactivity Environments

The slow reaction rate with chlorine atoms (k ≈ 2.5 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K) and the compound's high degree of fluorination confer chemical inertness, allowing its use as a solvent in reactions where a non-polar, low-boiling medium is required [4]. Its unique conformational preference may influence solvation and reactivity in specific organic transformations.

Reference Compound in Conformational and Atmospheric Chemistry Studies

The distinct gas-phase conformational equilibrium of CHF₂OCHF₂—predominantly [ap,sp] with φ(C–O–C–H) = 18(2)°—provides a well-defined model system for studying stereoelectronic effects, hydrogen bonding, and atmospheric degradation mechanisms [5]. Its quantitative IR cross-sections and kinetic parameters support its use as a calibration standard in environmental chamber experiments [6].

Potential Electrolyte Co-Solvent in Advanced Battery Systems

Fluorinated ethers, including CHF₂OCHF₂, have been explored as electrolyte co-solvents for lithium metal-based anodes due to their oxidative stability and low flammability [7]. The compound's moderate boiling point and inert nature align with the requirements for improving battery safety and cycle life, though direct comparative performance data for this specific compound remain limited.

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